4,4'-Dichlorobenzil

Übersicht

Beschreibung

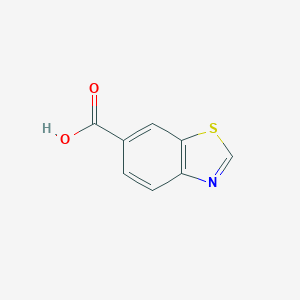

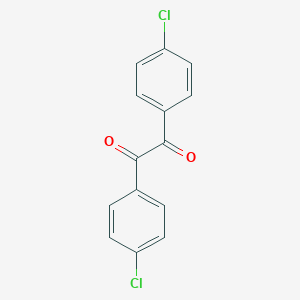

4,4’-Dichlorobenzil is a chemical compound with the molecular formula C14H8Cl2O2 . It is also known by other names such as 1,2-Bis(4-chlorophenyl)-1,2-ethanedione .

Synthesis Analysis

The synthesis of 4,4’-Dichlorobenzil involves a reaction with internal alkynes, HFIP, and DMSO. The reaction vial is sealed and heated at 130 °C for 20 hours .

Molecular Structure Analysis

The molecular structure of 4,4’-Dichlorobenzil is characterized by an average mass of 279.118 Da and a mono-isotopic mass of 277.990143 Da . The molecule has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Physical And Chemical Properties Analysis

4,4’-Dichlorobenzil has a density of 1.4±0.1 g/cm³, a boiling point of 427.3±30.0 °C at 760 mmHg, and a flash point of 180.4±25.1 °C . It also has a molar refractivity of 71.0±0.3 cm³ .

Wissenschaftliche Forschungsanwendungen

Synthese von unsymmetrischen α-Diketonen

4,4’-Dichlorobenzil wird zur Synthese von unsymmetrischen α-Diketonen direkt aus Aldehyden über C-C-Bindungsbildung verwendet . Dieser Prozess beinhaltet die Verwendung von 4,4’-Dichlorobenzil, Cyclohexylthioharnstoff und KOH in DMSO bei 110 °C .

Synthese von symmetrischen α-Diketonen

Neben unsymmetrischen α-Diketonen wird 4,4’-Dichlorobenzil auch bei der Synthese von symmetrischen α-Diketonen verwendet . Der Prozess beinhaltet die Verwendung eines Substrats, 3-Ethyl-5-(2-Hydroxyethyl)-4-methylthiazoliumbromids, K2CO3 und einer CO2-Atmosphäre .

Mechanistische Experimente

4,4’-Dichlorobenzil wird in mechanistischen Experimenten verwendet, um die Reaktionswege und Mechanismen zu verstehen, die an der Synthese von α-Diketonen beteiligt sind .

Charakterisierung der Produkte

Die Verbindung wird bei der Charakterisierung der im Labor synthetisierten Produkte verwendet. Techniken wie NMR-Spektroskopie, ESI-Massenspektrometrie, GC-MS und LC-ESI-MS werden für diesen Zweck verwendet .

Rechnerische Studien

4,4’-Dichlorobenzil wird in rechnerischen Studien verwendet, um die theoretischen Aspekte der Reaktionen zu verstehen, an denen es beteiligt ist .

Sicherheit und Handhabung

Als chemische Verbindung ist es wichtig, die Sicherheit und Handhabung von 4,4’-Dichlorobenzil zu verstehen. Es ist bekannt, dass es Haut- und Augenreizungen verursacht . Geeignete Sicherheitsmaßnahmen wie das Tragen von Schutzhandschuhen, Augenschutz und Gesichtsschutz werden beim Umgang mit dieser Verbindung empfohlen .

Wirkmechanismus

Target of Action

Similar compounds like dichlorobenzyl alcohol have been known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

It is suggested that similar compounds like dichlorobenzyl alcohol exhibit local anesthetic action due to a reduced sodium channel blockade . The antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Result of Action

Similar compounds like dichlorobenzyl alcohol have been shown to generate a reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

It is suggested that changes in the structure of similar compounds can increase environmental persistence and potentially increase their toxicity .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4,4’-Dichlorobenzil plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, 4,4’-Dichlorobenzil can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This inhibition can lead to altered metabolic pathways and accumulation of reactive oxygen species (ROS), thereby affecting cellular redox balance .

Cellular Effects

The effects of 4,4’-Dichlorobenzil on cellular processes are diverse and depend on the cell type and concentration of the compoundThis oxidative stress can activate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . Additionally, 4,4’-Dichlorobenzil has been shown to affect cell proliferation and apoptosis, with higher concentrations leading to cytotoxic effects.

Molecular Mechanism

At the molecular level, 4,4’-Dichlorobenzil exerts its effects through several mechanisms. One key mechanism is the inhibition of cytochrome P450 enzymes, which disrupts the normal metabolic processes and leads to the accumulation of toxic intermediates. Furthermore, 4,4’-Dichlorobenzil can bind to and modify the structure of proteins, altering their function and stability. This compound can also interfere with the electron transport chain in mitochondria, leading to impaired ATP production and increased ROS generation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dichlorobenzil can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the accumulation of degradation products can influence the observed effects on cellular function. In in vitro studies, 4,4’-Dichlorobenzil has been shown to cause long-term changes in cellular metabolism and gene expression, which may persist even after the compound is removed .

Dosage Effects in Animal Models

The effects of 4,4’-Dichlorobenzil in animal models vary with dosage. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, 4,4’-Dichlorobenzil can cause significant toxicity, including liver damage, neurotoxicity, and immunosuppression. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure . It is important to determine the threshold doses that elicit toxic effects to ensure safe usage in experimental settings.

Metabolic Pathways

4,4’-Dichlorobenzil is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These intermediates can be conjugated with glutathione or other detoxifying agents to facilitate their excretion. The metabolic flux of 4,4’-Dichlorobenzil can influence the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,4’-Dichlorobenzil is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, 4,4’-Dichlorobenzil can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4’-Dichlorobenzil is crucial for its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in metabolic processes. Targeting signals and post-translational modifications may direct 4,4’-Dichlorobenzil to these specific compartments, enhancing its efficacy in modulating cellular functions .

Eigenschaften

IUPAC Name |

1,2-bis(4-chlorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAWUPHYEABFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063038 | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-46-3 | |

| Record name | 4,4′-Dichlorobenzil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorophenyl)ethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the established synthetic routes for producing 4,4'-dichlorobenzil?

A1: this compound can be synthesized through different approaches:

- From 1,1,1,2-Tetrachloro-2,2-bis(4-chlorophenyl)ethane: This compound, structurally similar to DDT, can be rearranged in the presence of sulfuric acid to yield this compound.

- From 4,4'-Dichlorobenzophenone: This method involves converting 4,4'-dichlorobenzophenone to its disodioketyl derivative followed by carbonation in dioxane. This reaction results in the formation of 4,4'-dichlorobenzilic acid, which can then be further oxidized to this compound.

Q2: How does this compound react with chlorosulfonic acid? What is the significance of this reaction?

A: Treating this compound with an excess of chlorosulfonic acid leads to cyclization, yielding 3-chloro-2-phenylbenzofuran disulfonyl dichloride. This reaction involves electrophilic substitution and is particularly interesting for studying the reactivity of benzil derivatives towards strong electrophiles. Interestingly, using a smaller amount of chlorosulfonic acid results in the formation of 3,6,4'-trichloro-2-phenylbenzofuran-5-sulfonyl chloride instead. This highlights the influence of reagent stoichiometry on reaction selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

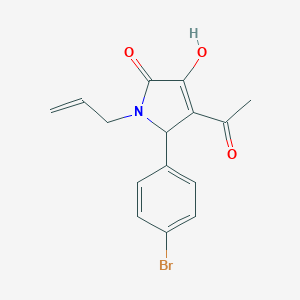

![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)